molecular formula C9H8ClN3O2 B13013464 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B13013464
M. Wt: 225.63 g/mol
InChI Key: IPQKRGRRFNBQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with significant potential in various fields, including agriculture and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions. The process may include steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and rearrangement of pyrrolooxadiazines .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a herbicide and its effects on plant physiology.

    Medicine: Explored for its anti-cancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. In the context of its anti-cancer properties, it inhibits kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and induces apoptosis.

Comparison with Similar Compounds

Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure and are used in kinase inhibitors and antiviral drugs like remdesivir.

    Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Another closely related compound with similar applications in agriculture and medicine.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-7-4-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3

InChI Key

IPQKRGRRFNBQNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C=NC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.